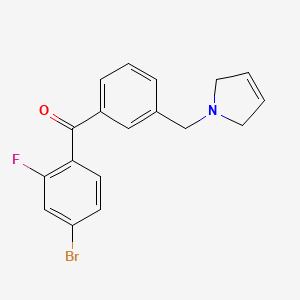

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAKJSFXJLQJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643498 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-35-4 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromine atom is introduced to the phenyl ring. This is followed by the introduction of a fluorine atom through electrophilic aromatic substitution. The pyrrole moiety is then attached via a condensation reaction with an appropriate aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcones and their derivatives, including compounds similar to (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. Research indicates that derivatives of chalcones exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds can enhance their efficacy as antibacterial agents .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory potential of compounds containing the pyrrole moiety. Studies suggest that derivatives of this compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Such inhibition could provide therapeutic benefits in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Potential in Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Mécanisme D'action

The mechanism of action of (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share key structural motifs with the target molecule:

Key Observations:

Electronic and Physicochemical Properties

Key Observations:

- Electrophilicity : The target compound’s ketone group is likely more electrophilic than the pyrazole-containing analog due to reduced resonance stabilization from adjacent substituents .

- Solubility : The dihydro-pyrrol group may improve aqueous solubility compared to fully aromatic analogs, though this requires experimental validation .

Activité Biologique

The compound (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898749-35-4 , is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₅BrFNO

- Molecular Weight : 360.22 g/mol

- Structure : The compound features a bromo and fluoro substituent on the phenyl rings, along with a pyrrolidine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on neurological pathways.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, the presence of halogenated phenyl groups is often associated with enhanced activity against breast cancer cells (e.g., MCF-7) and other malignancies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (4-Bromo-2-fluorophenyl)(3-(...)) | MCF-7 | <10 | |

| Compound A | A549 (Lung) | 15 | |

| Compound B | HT29 (Colon) | 12 |

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The mechanism through which this compound exerts its cytotoxic effects may involve:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as carbonic anhydrase II, which is critical for tumor growth.

Neurological Activity

There is emerging evidence suggesting that derivatives of this compound could possess neuroprotective properties. The pyrrolidine ring is often linked to modulation of neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study: Neuroprotective Effects

A study exploring the effects of pyrrolidine derivatives found that they could enhance synaptic plasticity and reduce neuroinflammation in models of neurodegeneration. This suggests potential applications for treating disorders like Alzheimer's disease.

Q & A

Q. What synthetic strategies are recommended for preparing (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling for aryl-aryl bond formation, followed by functionalization of the pyrrolidine moiety. Key steps include:

- Halogenated Precursor Selection : Use 4-bromo-2-fluorobenzoyl chloride as the acylating agent, reacting with a substituted benzene derivative (e.g., 3-aminomethylphenylboronic acid for cross-coupling).

- Pyrrolidine Integration : Introduce the 2,5-dihydro-1H-pyrrol-1-ylmethyl group via nucleophilic substitution or reductive amination, ensuring anhydrous conditions to avoid side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for acylation) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) to improve yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The fluorine atom at the 2-position causes splitting patterns in ¹H NMR, while bromine induces deshielding in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₄BrFNO).

- X-ray Crystallography : Resolve ambiguities in stereochemistry; compare bond angles/torsional parameters with structurally similar methanones (e.g., (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone) .

- HPLC-Purity Analysis : Use a C18 column with acetonitrile/water gradient to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles or torsional strain) be resolved for this compound?

- Comparative Analysis : Cross-reference with structurally analogous compounds. For example, the C–C–C bond angles in the pyrrolidine ring (e.g., 118.1° in related structures ) should align with computational models (DFT calculations).

- Thermal Parameter Adjustment : Re-examine anisotropic displacement parameters (ADPs) in X-ray data to distinguish static disorder from dynamic motion .

- Synchrotron Validation : Use high-resolution synchrotron data to reduce errors in atomic positioning (<0.01 Å) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer studies?

- Target Identification : Prioritize assays based on structural motifs. The bromo-fluorophenyl group may intercalate DNA, while the pyrrolidine moiety could modulate kinase activity .

- In Vitro Screening :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Mechanistic Studies : Employ fluorescence microscopy to track cellular uptake or Western blotting to assess apoptosis markers (e.g., caspase-3) .

Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?

- Substituent Variation : Synthesize analogs with halogen replacements (e.g., Cl, I) or pyrrolidine modifications (e.g., N-methylation).

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or DNA topoisomerases .

- Data Correlation : Statistically correlate electronic properties (Hammett σ values) with bioactivity using multivariate regression .

Methodological Considerations

Q. What safety protocols are essential when handling this compound during synthesis?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile intermediates .

- Waste Disposal : Quench brominated byproducts with NaHCO₃ before disposal in halogenated waste containers .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Q. How can computational modeling enhance the interpretation of this compound’s reactivity and stability?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon reactivity) .

- MD Simulations : Simulate solvation effects in DMSO or water to assess aggregation propensity .

- Degradation Pathways : Model hydrolysis kinetics under acidic/basic conditions using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.